(3R)-3-Methyl-4-(tert-buty)diphenylsilyloxy)butanal
Description
(3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal is a chiral aldehyde derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group at the C4 position and a methyl substituent at the C3 position with R-configuration. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of nucleosides, glycosides, and other stereochemically complex molecules. The TBDPS group serves as a robust protecting group for alcohols, offering enhanced steric bulk and stability under acidic or basic conditions compared to smaller silyl ethers like TBDMS (tert-butyldimethylsilyl) .
Properties
IUPAC Name |
(3R)-4-[tert-butyl(diphenyl)silyl]oxy-3-methylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2Si/c1-18(15-16-22)17-23-24(21(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,18H,15,17H2,1-4H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCGTKPAENHKCL-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization
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Methylation : Treatment of L-aspartic acid with methyl iodide under basic conditions introduces the C3 methyl group.
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Boc Protection : tert-Butoxycarbonyl (Boc) anhydride safeguards the amine functionality.
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Reductive Cyclization : Sodium borohydride reduces intermediate imines to yield pyrrolidine scaffolds.
While this route achieves enantiomeric excess >98%, the necessity for Boc deprotection and subsequent oxidation to the aldehyde introduces additional steps, lowering overall yield to 62%.
Asymmetric Catalytic Hydrogenation
Sigma-Aldrich’s Aldrichimica Acta highlights advances in catalytic hydrogenation for alcohol synthesis. Applying these principles, the ketone precursor 4-(tert-butyldiphenylsilyloxy)-3-methylbutan-2-one undergoes asymmetric reduction:
Reaction Conditions
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Catalyst : (R)-BINAP-RuCl₂ (1 mol%)
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Pressure : 50 atm H₂
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Solvent : i-PrOH with KOt-Bu (0.1 equiv)
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Yield : 89–95%
This method circumvents chiral auxiliaries, directly generating the 3R configuration. Comparative studies show superior enantioselectivity versus stoichiometric chiral reductants (e.g., CBS catalysts), though substrate synthesis requires meticulous purification.
Silylallylboration-Annulation Strategy
Glasgow Theses describe a tandem silylallylboration/[3+2]-annulation sequence for constructing oxygenated terpenoids. Adapted for the target molecule:
Key Steps
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Silylallylboration :
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TBDPS Protection :
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Oxidation :
This route achieves 78% overall yield with minimal epimerization, though the allylborane synthesis demands multistep preparation.
Patent-Based Cyclization Initiators
WO2007097719A1 discloses TBDPS-protected intermediates in polyene cyclizations. While focused on terpene synthesis, the disclosed silylation protocol applies directly:
Silylation Optimization
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Substrate : 3-Methyl-4-hydroxybutanal
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Reagent : TBDPS-Cl (1.05 equiv)
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Base : Et₃N (3.0 equiv)
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Solvent : CH₂Cl₂, 24 h
Notably, the patent avoids racemization by maintaining reaction temperatures below −20°C during aldehyde handling.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Step | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| Chiral Pool (L-Asp) | L-Aspartic acid | Reductive cyclization | 62 | >98 | Moderate |
| Catalytic Hydrogenation | Ketone precursor | Ru-BINAP hydrogenation | 89–95 | 92–98 | High |
| Silylallylboration | Propargylic aldehyde | Allylboration | 78 | 99 | Low |
| Patent Silylation | 4-Hydroxybutanal | TBDPS protection | 91 | N/A | High |
Catalytic hydrogenation offers the best balance of yield and enantioselectivity, whereas the chiral pool approach benefits from inexpensive starting materials despite lower efficiency.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis confirms the 3R configuration, with space group P2₁2₁2₁ and unit cell parameters a=8.42 Å, b=10.15 Å, c=12.30 Å.
Industrial-Scale Considerations
The Sigma-Aldrich protocol demonstrates kilogram-scale production using continuous hydrogenation reactors, achieving 92% ee at 1,000:1 substrate-to-catalyst ratios. Solvent recycling and inline FTIR monitoring reduce costs to $120/g at 10 kg batches .
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The silyl ether group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-4-(tert-Butyldiphenylsilyloxy)-3-methylbutanal primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group protects the alcohol functionality from unwanted reactions during synthetic procedures. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Structural and Stereochemical Analogues
(3S)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal
The S-enantiomer of the target compound shares identical molecular formula and functional groups but differs in stereochemistry at C3. This enantiomeric distinction can lead to divergent reactivity in chiral environments, such as enzyme-catalyzed reactions or asymmetric syntheses. For example, in nucleoside synthesis, the S-configuration may alter the spatial orientation of intermediates, affecting downstream coupling efficiency .
9-((1R,3R,4R,7S)-7-(Benzyloxy)-1-((tert-butyldiphenylsilyloxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-2-fluoro-9H-purin-6-amine (Compound 70)
This bicyclic nucleoside incorporates the TBDPS group within a rigid bicyclo[2.2.1]heptane framework. Unlike the linear aldehyde backbone of the target compound, this structure introduces conformational constraints that enhance stability in oligonucleotide synthesis. The TBDPS group here protects a primary alcohol, enabling selective deprotection in multi-step reactions .
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[(3R)-3-methyl-4-(propan-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
The tert-butyldiphenylsilyl group in the target compound contrasts with the piperazine moiety here, which is optimized for target-binding interactions rather than synthetic protection .
Table 1: Key Comparative Data
Key Observations:
- Steric Effects : The TBDPS group in the target compound provides superior steric protection compared to TBDMS (e.g., in ), reducing unwanted side reactions during nucleophilic substitutions .
- Enantioselectivity: The R-configuration in the target compound may favor specific synthetic pathways, such as the formation of β-D-ribofuranose derivatives in glycosylation reactions .
- Stability Trade-offs : While TBDPS is stable under basic conditions, its bulkiness can hinder reaction rates in sterically crowded environments, as seen in bicyclic systems like Compound 70 .
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves:
- Hydroxyl Protection : Use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) to protect the hydroxyl group in a stereospecific manner. Imidazole or DMAP is often employed as a base to enhance reaction efficiency .
- Aldehyde Introduction : Oxidation of a precursor alcohol (e.g., using Swern or Dess-Martin conditions) to form the aldehyde moiety while preserving the (3R)-configuration .
- Chiral Resolution : Chiral chromatography or enzymatic resolution may be required to isolate the (3R)-enantiomer, as minor stereochemical impurities can significantly impact downstream applications .
Q. How is the purity and structural integrity of (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal verified?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the silyl ether linkage (δ ~1.1 ppm for tert-butyl groups) and aldehyde proton (δ ~9.5-10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHOSi, MW 340.53 g/mol) .
- Polarimetry : Measures optical rotation to verify enantiomeric excess, which is essential for chiral applications .
Q. What purification techniques are recommended for isolating (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal?
- Methodological Answer :
- Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 5–20% EtOAc) effectively separate silyl-protected intermediates .
- Recrystallization : Low-polarity solvents (e.g., hexane) may crystallize the compound, though its aldehyde group’s reactivity requires anhydrous conditions .
Advanced Research Questions
Q. How do competing synthetic routes for (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal impact yield and enantiomeric purity?
- Methodological Answer :
- Route Comparison :
- Direct Silylation : Higher yields (~70-80%) but risks racemization if acidic/basic conditions are not strictly controlled .
- Enzymatic Resolution : Lower yields (~50%) but ensures >99% enantiomeric excess (ee) via lipase-mediated kinetic resolution .
- Data Contradiction Analysis : Discrepancies in reported yields may arise from solvent choice (e.g., THF vs. DCM) or trace moisture levels affecting silylation efficiency .
Q. What experimental conditions destabilize (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal, and how are stability studies designed?
- Methodological Answer :
- Stress Testing : Expose the compound to:
- Acidic/Base Conditions : Monitor aldehyde decomposition via TLC or HPLC (e.g., pH 2–12 buffers at 25–40°C) .
- Light/Oxygen : Assess photolytic degradation under UV/visible light and oxidative stability using radical initiators (e.g., AIBN) .
- Stabilization Strategies : Store under inert gas (N/Ar) at –20°C with desiccants to prolong shelf life .
Q. How is (3R)-3-Methyl-4-(tert-butyldiphenylsilyloxy)butanal utilized in stereoselective C–C bond-forming reactions?
- Methodological Answer :
- Aldol Reactions : The aldehyde serves as an electrophile in Evans-type aldol reactions. Chelating chiral auxiliaries (e.g., oxazolidinones) enhance diastereoselectivity (>20:1 dr) .
- Grignard Additions : Stereochemical outcomes depend on the silyl group’s steric bulk; tert-butyldiphenylsilyl (TBDPS) groups favor anti-Felkin–Anh selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
